

An In-depth Technical Guide to 1,2-Diphenoxyethane (C₁₄H₁₄O₂)

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Compound of Interest

Compound Name: 1,2-Diphenoxyethane

Cat. No.: B093615

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and applications of **1,2-Diphenoxyethane**. The information is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

1,2-Diphenoxyethane, also known as ethylene glycol diphenyl ether, is a white to off-white crystalline solid at room temperature.^[1] It is an organic compound classified as an ether.^[1] The quantitative physicochemical properties of **1,2-Diphenoxyethane** are summarized in Table 1.

Table 1: Physicochemical Properties of **1,2-Diphenoxyethane**

Property	Value	Reference(s)
Molecular Formula	C14H14O2	[2][3][4]
Molecular Weight	214.26 g/mol	[2][3][4]
Melting Point	94-96 °C	[5][6][7]
Boiling Point	185 °C at 12 mmHg	[4][5]
341.6 °C at 760 mmHg	[1][7]	
Density	1.0781 g/cm ³ (rough estimate)	[5][8]
Appearance	White to off-white crystalline solid	[1][5][9]
Solubility	Insoluble in water; Slightly soluble in chloroform and methanol	[1][5][9]
Flash Point	139.4 °C	[1][5]
Vapor Pressure	0.000158 mmHg at 25°C	[1][5]
Refractive Index	1.5570 (estimate)	[5]
LogP	3.81	[1]
CAS Number	104-66-5	[3][4]

Synthesis of 1,2-Diphenoxyethane

A common and effective method for the synthesis of **1,2-Diphenoxyethane** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, phenoxide reacts with a 1,2-dihaloethane. The following is a representative experimental protocol.

Experimental Protocol: Williamson Ether Synthesis

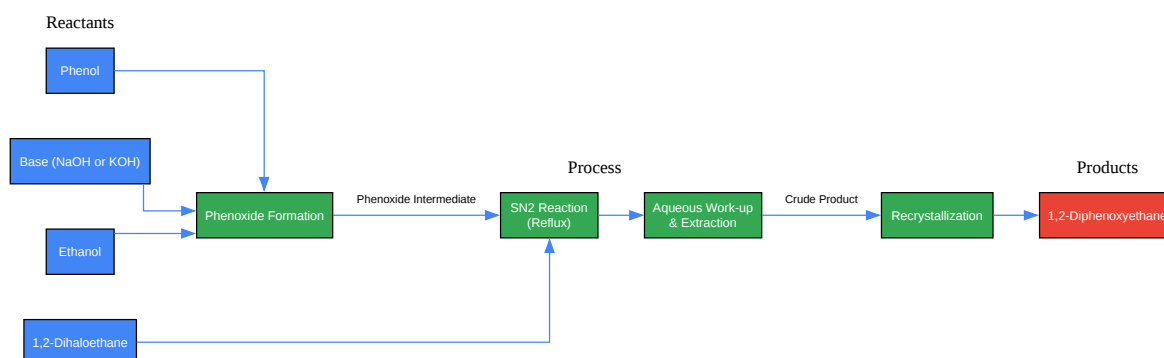
Materials:

- Phenol

- 1,2-Dibromoethane or 1,2-Dichloroethane
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol (solvent)
- Water
- Ethyl acetate (for recrystallization)

Procedure:

- Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in ethanol.
- Add a stoichiometric equivalent of sodium hydroxide or potassium hydroxide to the solution to form the sodium or potassium phenoxide salt.
- Reaction: To the phenoxide solution, add a half stoichiometric equivalent of 1,2-dibromoethane or 1,2-dichloroethane dropwise.
- Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
- Separate the organic layer, and wash it with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.
- The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or ethanol to yield pure **1,2-Diphenoxyethane** as a white crystalline solid.[\[10\]](#)

Logical Workflow for Williamson Ether Synthesis of **1,2-Diphenoxyethane**

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Caption: Workflow for the synthesis of **1,2-Diphenoxyethane** via Williamson ether synthesis.

Spectroscopic Characterization

The structure and purity of synthesized **1,2-Diphenoxyethane** can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,2-Diphenoxyethane** is expected to show signals corresponding to the aromatic protons and the ethylene bridge protons. Due to the symmetry of the molecule, the two phenoxy groups are chemically equivalent, as are the two methylene (-CH₂-) groups of the ethane bridge.

Table 2: Predicted ¹H NMR Chemical Shifts for **1,2-Diphenoxyethane**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.2-7.4	Multiplet	4H	Protons at positions 3, 4, and 5 of the phenyl rings
~ 6.9-7.0	Multiplet	6H	Protons at positions 2 and 6 of the phenyl rings
~ 4.3	Singlet	4H	Ethylene bridge protons (-O-CH ₂ -CH ₂ -O-)

Note: Predicted chemical shifts are based on typical values for similar chemical environments and may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms in different chemical environments. Due to the molecule's symmetry, only four unique carbon signals are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts for **1,2-Diphenoxyethane**

Chemical Shift (ppm)	Assignment
~ 158	C1 (ipso-carbon of the phenyl ring attached to oxygen)
~ 129	C3 and C5 of the phenyl rings
~ 121	C4 of the phenyl ring
~ 114	C2 and C6 of the phenyl rings
~ 67	Ethylene bridge carbons (-O-CH ₂ -CH ₂ -O-)

Note: Predicted chemical shifts are based on typical values and may vary.

Infrared (IR) Spectroscopy

The IR spectrum of **1,2-Diphenoxyethane** will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for **1,2-Diphenoxyethane**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~ 3100-3000	C-H stretch	Aromatic
~ 2950-2850	C-H stretch	Aliphatic (CH ₂)
~ 1600, 1500, 1450	C=C stretch	Aromatic ring
~ 1240	C-O stretch	Aryl ether
~ 1050	C-O stretch	Alkyl ether
~ 750, 690	C-H bend	Monosubstituted benzene

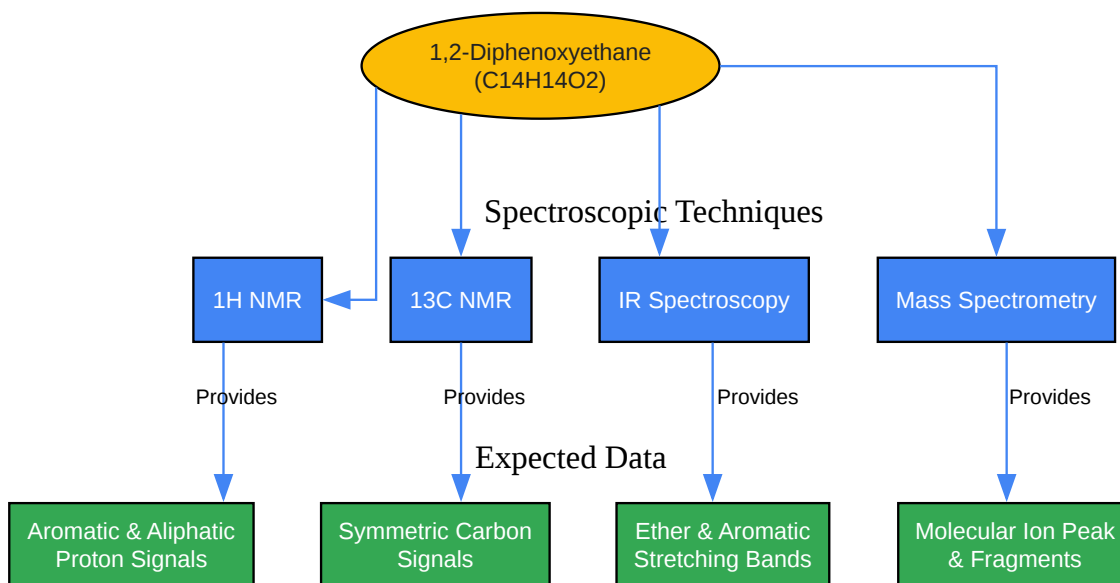
Mass Spectrometry

The mass spectrum of **1,2-Diphenoxyethane** will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 5: Expected Peaks in the Mass Spectrum of **1,2-Diphenoxyethane**

m/z	Ion
214	[M] ⁺ (Molecular ion)
121	[M - C ₆ H ₅ O] ⁺
94	[C ₆ H ₅ OH] ⁺
77	[C ₆ H ₅] ⁺

Logical Diagram for Spectroscopic Analysis



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Caption: Logical workflow for the spectroscopic characterization of **1,2-Diphenoxyethane**.

Applications

1,2-Diphenoxyethane has several industrial and research applications:

- **Sensitizer for Thermal Paper:** It is widely used as a sensitizer in the production of thermal paper, where it helps to lower the activation temperature for the color-forming reaction.[4][9]
- **Coating Auxiliary:** It serves as a coating auxiliary in various formulations.[9]
- **Polymer Chemistry:** It is a potential additive for polyolefin catalysts.[6][9]
- **Chemical Intermediate:** It is used as an intermediate in the synthesis of other organic compounds, including phenoxy resins, pharmaceuticals, and fragrances.[11]
- **Research Applications:** It is used as a reagent in the production of activatable delivery compounds containing drugs or detectable moieties with singlet oxygen-labile linkers.[5]

Biological Activity and Signaling Pathways

Currently, there is no significant body of research indicating that **1,2-Diphenoxyethane** is directly involved in specific biological signaling pathways in the manner of a bioactive molecule or therapeutic agent. Its primary utility in a biological context is as a synthetic building block or a component in material science applications that may have downstream biological uses, such as in drug delivery systems.[5]

Safety Information

1,2-Diphenoxyethane should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[1] It is also reported to be toxic to aquatic organisms, and release into the environment should be avoided.[8] Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information.

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